molecular formula C6H4N.C5H5.Fe B1143347 Cyanoferrocene CAS No. 1273-84-3

Cyanoferrocene

Cat. No. B1143347
CAS RN: 1273-84-3
M. Wt: 211.044
InChI Key:
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Description

Cyanoferrocene, with the molecular formula C6H4N.C5H5.Fe, is a compound that forms sheets through hydrogen bonding . The Nitrogen atom in the molecule accepts hydrogen bonds from C-H bonds in two other molecules, resulting in each molecule being hydrogen-bonded to four others . It has occupied an important position since it can be converted to a structurally diverse set of ferrocenyl compounds that are attractive synthetic targets due to their chemical and biological properties .


Synthesis Analysis

The synthesis of cyanoferrocene involved treating 3.1g (0.01 mol) of iodoferrocene and 3.6g (0.04 mol) of copper (I) cyanide with 20 ml of pyridine . The resulting crude product was purified by chromatography on Florisil, yielding 1.75 g of cyanoferrocene with a yield of 83% . A by-product of unidentified yellow crystals was also obtained, weighing 0.15g with a melting point of 157-158°C .


Molecular Structure Analysis

In cyanoferrocene, the Nitrogen atom acts as a hydrogen-bond acceptor from C-H bonds in two other molecules . Each molecule is thus hydrogen-bonded to four others, forming sheets .


Chemical Reactions Analysis

1’-(Diphenylphosphino)-1-cyanoferrocene reacts with silver(I) halides at a 1:1 metal-to-ligand ratio to afford the heterocubane complexes .


Physical And Chemical Properties Analysis

Cyanoferrocene has a melting point of 107-108℃ . It forms sheets through hydrogen bonding .

Scientific Research Applications

Anticancer Research

Cyanoferrocene derivatives have been explored for their potential in anticancer therapy . The ferrocene moiety is known to exhibit anticancer activity, and modifications like the addition of a cyano group could enhance this property. Studies have shown that some ferrocenyl derivatives are highly active against several diseases, including cancer .

Biomedical Applications

The structural versatility of ferrocene derivatives makes them suitable for a range of biomedical applications. Cyanoferrocene, with its unique electronic and structural properties, could be used in the development of bioactive molecules that target specific biological pathways or diseases .

Materials Science

In the realm of materials science, Cyanoferrocene can be utilized to create novel materials with desirable physical and electrochemical properties. These materials could have applications in creating molecular materials , redox-sensors , and polymers .

Antimalarial Agents

Ferrocenyl derivatives, including Cyanoferrocene, have been studied as potential antimalarial agents. The modification of existing antimalarial drugs with ferrocenyl groups is an active area of research, aiming to develop more effective treatments for malaria .

Antibacterial Agents

The antibacterial properties of ferrocene derivatives are also being investigated. Cyanoferrocene could serve as a scaffold for synthesizing new compounds with enhanced antibacterial activity, potentially leading to new classes of antibiotics .

Neurobiological Diseases

Cyanoferrocene-based compounds are being researched for their potential applications in treating neurobiological diseases. Their ability to cross the blood-brain barrier and interact with neurological targets makes them promising candidates for the treatment of various neurological disorders .

Electrochemical Sensors

Due to its electroactive nature, Cyanoferrocene can be incorporated into electrochemical sensors. These sensors could be used for detecting a range of biological and chemical substances, offering high sensitivity and selectivity .

Organometallic Chemistry

Cyanoferrocene plays a significant role in organometallic chemistry, where it can be used as a building block for synthesizing complex organometallic structures. This has implications for catalysis and the development of new synthetic methodologies .

Safety and Hazards

When handling cyanoferrocene, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

InChI

InChI=1S/C6H4N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H;1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMXECUYNSSRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.C1=CC(=C[CH]1)C#N.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanferrocen

Q & A

Q1: What is the structure of Cyanoferrocene and what spectroscopic data is available?

A1: Cyanoferrocene consists of a ferrocene unit with a cyano group (-C≡N) substituted onto one of the cyclopentadienyl rings.

  • Molecular Formula: C11H9FeN [, ]
  • Molecular Weight: 211.06 g/mol []
  • NMR Spectroscopy: Provides information about the hydrogen and carbon environments in the molecule. [, , ]
  • IR Spectroscopy: Useful for identifying the characteristic stretching frequencies of the nitrile group (C≡N) and other functional groups. [, ]
  • UV-Vis Spectroscopy: Can reveal electronic transitions within the molecule, including metal-to-ligand charge transfer (MLCT) bands. [, ]

Q2: How does Cyanoferrocene typically interact with metal centers?

A2: Cyanoferrocene can act as a ligand through its nitrogen atom, coordinating to various metal centers. The strength of this interaction can be influenced by the metal ion and other ligands present. For example, it forms complexes with copper(I), silver(I), and gold(I) ions. [, , , , , ]

Q3: How does the coordination behavior of Cyanoferrocene compare to its isomer, Isocyanoferrocene?

A3: Interestingly, while Cyanoferrocene typically coordinates through its nitrogen lone pair, its isomer, Isocyanoferrocene, displays a tendency for insertion reactions with metal-carbon bonds, leading to the formation of imidoyl complexes. []

Q4: Can you elaborate on the coordination polymers formed by Cyanoferrocene?

A4: Cyanoferrocene can participate in the formation of coordination polymers, with examples including its reaction with copper(I) bromide and copper(I) iodide to form 2D coordination polymers. [] Additionally, with silver(I) cyanide, it forms an insoluble coordination polymer. []

Q5: Has Cyanoferrocene been explored in the context of catalytic applications?

A5: While not a catalyst itself, Cyanoferrocene acts as a ligand in gold(I) complexes that demonstrate catalytic activity. These complexes, featuring both a strongly coordinating phosphane and the more labile nitrile group of Cyanoferrocene, are particularly effective in gold-mediated C-C and C-O bond-forming reactions. []

Q6: Are there examples of Cyanoferrocene derivatives with modified activity?

A6: Yes, 1'-(Diphenylphosphino)-1-cyanoferrocene represents a derivative where the introduction of a diphenylphosphino group significantly alters its coordination behavior compared to Cyanoferrocene. This modification allows for bridging interactions with metal centers through both the phosphorus and nitrogen atoms. [, , ]

Q7: What synthetic routes are available for the preparation of Cyanoferrocene?

A7: Cyanoferrocene can be synthesized via dehydration of Formylferrocene oxime using trichloroacetonitrile. [] Additionally, an efficient one-pot synthesis utilizes a system comprising NH2OH·HCl/KI/ZnO/CH3CN. []

Q8: What is known about the electrochemical properties of Cyanoferrocene?

A8: Electrochemical studies on Cyanoferrocene and its complexes provide insight into their redox behavior. For instance, cyclic voltammetry experiments on tetrakis(ferrocenecarbonitrile) copper(I) complexes revealed that all four ferrocenyl units undergo oxidation within a narrow potential range. []

Q9: Have there been computational studies conducted on Cyanoferrocene?

A9: DFT calculations have been employed to investigate the electronic structure and properties of Cyanoferrocene and related complexes. These calculations offer valuable information about molecular geometries, spin densities, and charge distributions. []

Q10: What are the applications of Cyanoferrocene beyond coordination chemistry?

A10: Cyanoferrocene derivatives, specifically ferrocene-bis(ureido)peptides, have been synthesized and studied for their conformational preferences and potential applications in materials science and supramolecular chemistry. []

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